

Application Notes and Protocols for IM156 In Vivo Studies in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo use of IM156, a potent and selective inhibitor of mitochondrial protein complex I (PC1) of the oxidative phosphorylation (OXPHOS) pathway. This document outlines the optimal dosage, administration protocols, and relevant signaling pathways for designing and executing preclinical studies in mouse models. The provided information is intended to facilitate research in oncology, fibrosis, and other diseases where targeting cellular metabolism is a promising therapeutic strategy.

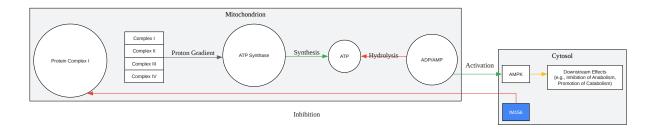
Introduction to IM156

IM156 is a novel biguanide that acts as a powerful inhibitor of OXPHOS by targeting PC1. This inhibition leads to a decrease in cellular respiration and ATP production, which can be particularly effective against cancer cells and other pathological cell types that are highly dependent on mitochondrial metabolism.[1][2][3] As a result of its mechanism, IM156 also activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. [4] Preclinical studies have demonstrated the in vivo efficacy of IM156 in various disease models, including solid tumors, lymphoma, and pulmonary fibrosis.[2][4]

IM156 Signaling Pathway



IM156 exerts its cellular effects by directly inhibiting Protein Complex I (PC1) of the mitochondrial electron transport chain. This disruption of oxidative phosphorylation (OXPHOS) leads to a reduction in ATP synthesis and an increase in the AMP/ATP ratio. The elevated AMP levels subsequently activate AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism. Activated AMPK then initiates downstream signaling cascades that promote catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP, ultimately impacting cell growth and proliferation.



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Caption: IM156 inhibits Protein Complex I, leading to AMPK activation.

Quantitative Data Summary

The following table summarizes the dosages and administration routes of IM156 used in various in vivo mouse studies.



Mouse Strain	Disease Model	IM156 Dosage (mg/kg)	Administr ation Route	Dosing Schedule	Vehicle	Referenc e
BALB/c	Pharmacok inetics/Tiss ue Distribution	15 and 60	Oral Gavage	Every other day	Water	[4]
C57BL/6	Bleomycin- induced Pulmonary Fibrosis	10 and 30	Oral Gavage	Once daily	Water	[4]
NZB/W F1	Systemic Lupus Erythemato sus	Not Specified	Not Specified	Not Specified	Not Specified	[5]
Various	Advanced Solid Tumors (Human Xenografts)	15 - 30 (efficacious range in preclinical models)	Oral	Not Specified	Not Specified	[4]

Experimental Protocols Materials

- IM156 (powder)
- Vehicle: Sterile water for injection or 0.5% methylcellulose in sterile water
- Gavage needles (20-22 gauge, 1.5-2 inches with a rounded tip)
- Syringes (1 mL)
- Animal balance



· Appropriate mouse strain for the disease model

Preparation of IM156 Solution

- Vehicle Selection: IM156 is soluble in water.[4] For suspension formulations, 0.5% methylcellulose can be used as a vehicle.
- Calculation of Concentration:
 - Determine the required dose in mg/kg.
 - Weigh the mice to determine the average body weight.
 - Calculate the total volume to be administered per mouse (typically 100-250 μL for oral gavage).[4]
 - Calculate the required concentration of the dosing solution (mg/mL).
 - Example: For a 20g mouse receiving a 30 mg/kg dose in 200 μL:
 - Dose per mouse = 30 mg/kg * 0.02 kg = 0.6 mg
 - Concentration = 0.6 mg / 0.2 mL = 3 mg/mL
- · Preparation:
 - Weigh the required amount of IM156 powder.
 - In a sterile container, add the vehicle to the powder.
 - Vortex or sonicate until the powder is completely dissolved or a homogenous suspension is formed.
 - Prepare the formulation fresh weekly.[4]

Animal Handling and Dosing Procedure

 Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

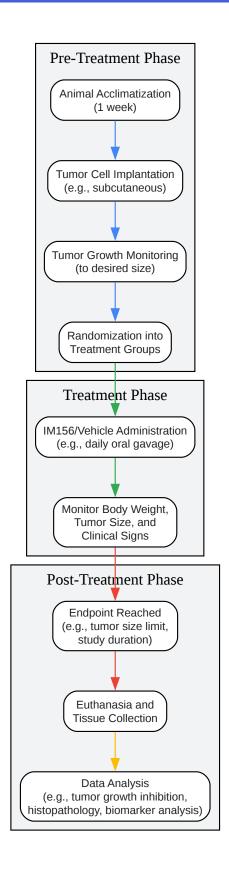


- Restraint: Properly restrain the mouse to ensure its safety and the accuracy of the administration.
- Oral Gavage Technique:
 - Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it reaches the stomach.
 - Gently insert the gavage needle into the mouth and advance it along the hard palate towards the esophagus. The needle should pass with minimal resistance. Do not force the needle.
 - Once the needle is in place, slowly administer the calculated volume of the IM156 solution.
 - o Carefully withdraw the needle.
 - Monitor the animal for any signs of distress immediately after the procedure.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo efficacy study of IM156 in a mouse tumor model.





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Caption: A typical workflow for in vivo IM156 efficacy studies.



Conclusion

The provided application notes offer a detailed framework for conducting in vivo studies with IM156 in mouse models. The optimal dosage of IM156 can range from 10 to 60 mg/kg administered orally, with the specific dose and schedule dependent on the disease model and experimental design. Adherence to proper preparation and administration protocols is crucial for obtaining reliable and reproducible results. These guidelines, in conjunction with the summarized data and visual aids, should empower researchers to effectively utilize IM156 in their preclinical investigations.

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